4-(2,2-Difluoroethoxy)-2-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-8-4-6(2-3-7(8)12)14-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWUYCCMCCGIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 2,2 Difluoroethoxy 2 Methoxyaniline
Established Synthetic Pathways to the Aniline (B41778) Core and Fluorinated Ether Moiety
The traditional synthesis of 4-(2,2-difluoroethoxy)-2-methoxyaniline often relies on a sequential approach: the formation of the aryl ether followed by the reduction of a nitro group to the desired aniline.
Classical Reduction Strategies for Nitroaromatic Precursors
A common and effective method for the synthesis of the aniline core involves the reduction of a nitroaromatic precursor, specifically 1-(2,2-difluoroethoxy)-4-methoxy-2-nitrobenzene. Catalytic hydrogenation is a widely employed technique for this transformation due to its efficiency and clean reaction profile.
The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitro compounds. researchgate.netwikipedia.org The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The process involves the chemoselective reduction of the nitro group to an amine without affecting other functional groups on the aromatic ring. The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. researchgate.netacs.org
| Catalyst | Reducing Agent | Solvent | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | High efficiency and selectivity for nitro group reduction. researchgate.netwikipedia.org |
| Raney Nickel | Hydrogen Gas (H₂) | Methanol | An alternative catalyst for hydrogenation. google.com |
| Iron/Acetic Acid | - | - | A classical method for nitro group reduction, though less common in modern synthesis. |
O-Alkylation Techniques for Introducing the Difluoroethoxy Group
The introduction of the 2,2-difluoroethoxy group is a critical step in the synthesis. This is typically achieved through the O-alkylation of a corresponding phenol (B47542), such as 4-methoxy-2-nitrophenol. The Williamson ether synthesis is a fundamental method for this transformation.
In this reaction, the phenolic hydroxyl group is deprotonated with a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or a similar derivative with a good leaving group. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. A key intermediate in this pathway is 2-(2,2-difluoroethoxy)-1-methoxy-4-nitrobenzene.
| Alkylation Agent | Base | Solvent | Reaction Conditions |
|---|---|---|---|
| 2,2-difluoroethyl tosylate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Elevated temperature |
| 2-bromo-1,1-difluoroethene | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Followed by hydrogenolysis |
Regioselective Amination Reactions in Substituted Aniline Synthesis
While less common for this specific target, direct amination of a pre-functionalized aromatic ring is a powerful strategy in organic synthesis. Regioselectivity is a key challenge in these reactions, and the directing effects of existing substituents on the aromatic ring play a crucial role. For a molecule with a methoxy (B1213986) and a difluoroethoxy group, the electronic nature and steric hindrance of these groups would direct the position of incoming electrophilic or nucleophilic aminating agents. However, for the synthesis of this compound, the reduction of a nitro group at the desired position is a more straightforward and regiochemically controlled approach.
Advanced Coupling and Cross-Coupling Reactions in Aryl Ether and Amine Formation
Modern synthetic chemistry offers more advanced methods for the formation of C-N and C-O bonds, which can be applied to the synthesis of this compound. These methods often provide greater functional group tolerance and milder reaction conditions.
Palladium-Mediated Methodologies for C–N and C–O Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction can be envisioned as a key step in the synthesis of the target molecule, starting from a suitably substituted aryl halide, such as 1-bromo-4-(2,2-difluoroethoxy)-2-methoxybenzene.
In this approach, the aryl bromide is coupled with an ammonia (B1221849) surrogate or a source of ammonia in the presence of a palladium catalyst and a suitable ligand. acs.orgsemanticscholar.orgacs.orgnih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. Various ammonia sources can be used, including benzophenone (B1666685) imine followed by hydrolysis, or directly using aqueous ammonia or ammonium (B1175870) salts under specific conditions. acs.orgnih.gov
| Palladium Source | Ligand | Amine Source | Base |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos | Ammonia, Benzophenone imine | NaOt-Bu, Cs₂CO₃ |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Ethers
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the difluoroethoxy ether linkage. This reaction requires an aromatic ring that is activated towards nucleophilic attack, typically by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (such as a fluorine or chlorine atom).
For the synthesis of a precursor to this compound, a potential SNAr strategy would involve the reaction of a substrate like 1,4-difluoro-2-methoxybenzene with the sodium or potassium salt of 2,2-difluoroethanol. The electron-withdrawing effect of the fluorine atom and the directing effect of the methoxy group would influence the regioselectivity of the substitution. The presence of a nitro group on the ring would further activate it for SNAr. For instance, reacting 4-fluoro-2-methoxy-1-nitrobenzene with 2,2-difluoroethoxide would be a viable route to the key nitroaromatic intermediate.
Chemo- and Regioselectivity Control in Multistep Syntheses Involving this compound Intermediates
In the synthesis of polysubstituted anilines like this compound, controlling the position of incoming substituents is paramount. The existing methoxy and amino groups are ortho-, para-directing, while the difluoroethoxy group's electronic influence must also be considered. In multistep syntheses where this aniline is an intermediate, subsequent reactions must be highly selective to avoid the formation of undesired isomers.
For instance, in reactions such as electrophilic aromatic substitution, the directing effects of the substituents dictate the position of the new group. The methoxy group at position 2 and the amino group at position 1 would strongly direct incoming electrophiles to positions 3, 5, and 6. The difluoroethoxy group at position 4 will have a weaker electronic effect. Achieving regioselectivity in such a system often requires a careful choice of reagents, catalysts, and reaction conditions.
A key challenge is to control chemoselectivity, for example, when performing reactions that could potentially involve both the aniline and other functional groups. Protecting the amino group, for instance by acetylation, is a common strategy to modulate its reactivity and directing effect, as well as to prevent side reactions.
The following table outlines potential challenges and strategies for controlling selectivity in reactions involving this compound intermediates.
| Reaction Type | Potential Selectivity Challenge | Strategic Approach |
| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Regioisomers due to multiple activating groups. | Use of blocking groups, careful selection of catalysts and reaction conditions to favor a specific isomer. |
| N-Alkylation/N-Arylation | Over-alkylation or reaction at other nucleophilic sites. | Use of protecting groups on the amine, stoichiometric control of reagents. |
| Acylation | Competition between N-acylation and O-acylation (if a free phenol is present). | Control of pH and choice of acylating agent. |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Competition between different reactive sites (e.g., C-Br vs. C-OTf). | Judicious choice of catalyst and ligand system to favor one reaction pathway. |
Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound
The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including fluorinated intermediates like this compound. Key areas of focus for a sustainable synthesis of this compound would include the use of safer solvents, minimizing waste, and employing catalytic methods.
Traditional methods for the synthesis of anilines often involve the reduction of nitroarenes, which can generate significant waste. Modern, greener alternatives focus on catalytic hydrogenation using catalysts like palladium on carbon, which can often be recovered and reused. The use of more environmentally benign solvents, such as water or ethanol, is also a key consideration.
The introduction of the difluoroethoxy group can also be a source of environmental concern, as it may involve the use of hazardous fluorinating agents. The development of greener fluorination techniques is an active area of research. This includes the use of less hazardous reagents and the development of catalytic methods that reduce the amount of fluorinating agent required.
The table below summarizes some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Atom Economy | Utilizing reactions that are highly efficient in terms of incorporating the atoms of the reactants into the desired product, such as addition reactions. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |
| Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to increase efficiency and reduce waste. |
Total Synthesis and Fragment-Based Synthesis Approaches
The structure of this compound, with its distinct pattern of substitution, makes it a valuable building block, or fragment, for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for their ability to bind to a biological target. Promising fragments are then elaborated or combined to create more potent and selective drug candidates.
The 2-methoxyaniline core is a common motif in a variety of biologically active compounds. The addition of the 4-(2,2-difluoroethoxy) group can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The fluorine atoms can engage in favorable interactions with biological targets and can block sites of metabolism.
While no specific total syntheses explicitly using this compound are documented in readily available literature, its structural similarity to other pharmacologically important anilines, such as 5-(ethylsulfonyl)-2-methoxyaniline, suggests its potential as a key fragment. nih.gov The synthesis of such fragments is a critical first step in many drug discovery programs.
The table below illustrates the potential role of this compound as a fragment in drug discovery.
| Fragment Feature | Potential Contribution to Bioactive Molecule |
| 2-Methoxyaniline Core | Provides a scaffold for further functionalization and can participate in key binding interactions. |
| 4-(2,2-Difluoroethoxy) Group | Enhances metabolic stability, modulates lipophilicity, and can form specific interactions with protein targets. |
| Amino Group | Serves as a key site for linking to other molecular fragments or for direct interaction with the biological target. |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 2,2 Difluoroethoxy 2 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-(2,2-Difluoroethoxy)-2-methoxyaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its structure.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the initial structural assessment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) provide information about the connectivity of adjacent nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the difluoroethoxy group, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The ethoxy group protons would appear as a triplet of triplets due to coupling with both the geminal fluorine atoms and the adjacent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atoms would exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the methoxy and amino groups and the electron-withdrawing effect of the difluoroethoxy group.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which would be split into a triplet by the adjacent methylene protons. The chemical shift would be characteristic of a difluoroalkoxy group.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-3 | 6.6-6.8 | - | - | d | J(H3-H5) ≈ 2.5 |
| H-5 | 6.5-6.7 | - | - | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |
| H-6 | 6.7-6.9 | - | - | d | J(H6-H5) ≈ 8.5 |
| OCH₃ | 3.8-3.9 | 55-57 | - | s | - |
| OCH₂CF₂ | 4.1-4.3 | 65-68 (t) | - | t | J(H-F) ≈ 14 |
| CHF₂ | 5.9-6.2 | 112-115 (t) | -120 to -130 | t | J(H-F) ≈ 55 |
| NH₂ | 3.5-4.5 | - | - | br s | - |
| C-1 | - | 135-140 | - | s | - |
| C-2 | - | 148-152 | - | s | - |
| C-3 | - | 110-115 | - | s | - |
| C-4 | - | 140-145 | - | s | - |
| C-5 | - | 115-120 | - | s | - |
| C-6 | - | 118-123 | - | s | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be expected between the adjacent aromatic protons (H-5 and H-6) and between the protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connectivity of the different fragments of the molecule, for instance, confirming the attachment of the methoxy group to C-2 and the difluoroethoxy group to C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. NOESY correlations would be expected between the methoxy protons and the aromatic proton at C-3, and between the OCH₂ protons and the aromatic proton at C-5, confirming their spatial relationship.
Interactive Data Table: Expected Key HMBC Correlations
| Proton | Correlated Carbons (2-3 bonds) |
| H-3 | C-1, C-2, C-5 |
| H-5 | C-1, C-3, C-4 |
| H-6 | C-2, C-4 |
| OCH₃ | C-2 |
| OCH₂CF₂ | C-4, CHF₂ |
| CHF₂ | OCH₂ |
The flexibility of the difluoroethoxy and methoxy groups allows for different conformations due to rotation around the Ar-O and O-C bonds. Dynamic NMR studies, involving variable temperature experiments, could provide insights into the rotational barriers and the preferred conformations of these groups. At lower temperatures, distinct signals for different conformers might be observed if the rate of interconversion is slow on the NMR timescale.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.
High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₁F₂NO₂), the expected exact mass can be calculated.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 204.0830 |
| [M+Na]⁺ | 226.0650 |
| [M-H]⁻ | 202.0675 |
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments helps to confirm the proposed structure. Key fragmentations would likely involve the loss of the difluoroethoxy group, the methoxy group, and cleavage of the aniline (B41778) ring.
Interactive Data Table: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment Structure/Loss |
| 203 | [M]⁺• |
| 188 | [M - CH₃]⁺ |
| 172 | [M - OCH₃]⁺ |
| 122 | [M - OCH₂CHF₂]⁺ |
| 108 | [M - OCH₂CHF₂ - CH₂]⁺ |
| 93 | [C₆H₅NH₂]⁺• |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. A detailed analysis of this compound would involve the acquisition and interpretation of its IR and Raman spectra.
The IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. Based on established group frequencies from related molecules, the anticipated spectral regions for these vibrations can be predicted.
Amine (NH₂) Group: The primary amine group would be identifiable by N-H stretching vibrations, typically appearing as two bands in the 3500-3300 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹.
Methoxy (O-CH₃) Group: The methoxy group would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960 cm⁻¹ and 2850 cm⁻¹). The C-O stretching vibration is anticipated in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Difluoroethoxy (-OCH₂CF₂) Group: This group would present several characteristic bands. The C-F stretching vibrations are strong in the IR and typically appear in the 1100-1000 cm⁻¹ range. The C-H stretching of the methylene (CH₂) group would be observed around 2900 cm⁻¹.
A summary of expected vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine | N-H Stretch | 3500-3300 |
| N-H Bend | 1650-1580 | |
| Methoxy | C-H Stretch | 2960, 2850 |
| C-O Stretch (asymmetric) | 1275-1200 | |
| C-O Stretch (symmetric) | 1075-1020 | |
| Difluoroethoxy | C-F Stretch | 1100-1000 |
| C-H Stretch (CH₂) | ~2900 | |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| C-H Bend (out-of-plane) | 900-675 |
Beyond functional group identification, vibrational spectra can offer insights into the molecule's conformational isomers (conformers). The rotational freedom around the C-O bonds of the methoxy and difluoroethoxy groups may lead to different stable conformations. These conformers, if present at room temperature, could give rise to distinct peaks in the "fingerprint region" (below 1500 cm⁻¹) of the IR and Raman spectra. A detailed analysis, often supported by computational chemistry (such as Density Functional Theory, DFT), would be necessary to assign these vibrational modes to specific conformers. However, no such conformational studies for this compound have been reported.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
At present, there are no published crystal structures for this compound in crystallographic databases such as the Cambridge Structural Database (CSD).
If a single crystal of sufficient quality were grown, X-ray diffraction analysis would yield precise measurements for all bond lengths and angles. For instance, the C-N, C-O, C-C, and C-F bond lengths, as well as the bond angles around the aromatic ring and the substituent groups, would be determined with high accuracy. This data would provide insight into the electronic effects of the substituents on the geometry of the benzene ring.
| Parameter | Expected Value Range (based on related structures) |
| C-N Bond Length | 1.36 - 1.45 Å |
| C-O (methoxy) | 1.35 - 1.43 Å |
| C-O (ethoxy) | 1.36 - 1.44 Å |
| C-F Bond Length | 1.32 - 1.38 Å |
| C=C (aromatic) | 1.37 - 1.41 Å |
A crystallographic study would also reveal how the molecules of this compound arrange themselves in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds, which would likely involve the amine group as a donor and the oxygen or fluorine atoms as potential acceptors. Other non-covalent interactions, like π-π stacking of the aromatic rings, would also be characterized. Understanding these interactions is crucial for comprehending the physical properties of the solid material.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives
This compound itself is an achiral molecule. Therefore, it would not exhibit a response in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD), which measure the differential absorption of left and right circularly polarized light.
This technique would only become applicable if a chiral center were introduced into the molecule, for example, by derivatization at the amine group with a chiral reagent or by introducing a chiral substituent. No synthesis or chiroptical studies of such chiral derivatives of this compound have been reported in the scientific literature. If such derivatives were created, ECD could be used to determine their absolute configuration and study their conformational behavior in solution.
Computational and Theoretical Chemistry Investigations of 4 2,2 Difluoroethoxy 2 Methoxyaniline
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Solvent-Solute Interactions and their Impact on Structure:Information regarding how different solvents interact with the solute and influence its structural conformation is not available from molecular dynamics studies.
Due to the absence of specific research data for 4-(2,2-Difluoroethoxy)-2-methoxyaniline in these advanced computational areas, the generation of an article with the requested detailed findings and data tables is not feasible at this time.
Reaction Pathway Modeling and Transition State Analysis
The synthesis of this compound involves several key chemical transformations. Computational modeling of these reaction pathways allows for a detailed understanding of the underlying mechanisms and the identification of critical transition states.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to map out the potential energy surface of the reactions involved in the synthesis. By calculating the energies of reactants, intermediates, transition states, and products, the energy barriers for each elementary step can be determined. For instance, in a typical nucleophilic aromatic substitution or etherification step, the energy barrier provides crucial information about the reaction kinetics. A lower energy barrier indicates a faster reaction rate. While specific experimental values for this compound's synthesis are not publicly available, theoretical models can predict these barriers, guiding the optimization of reaction conditions such as temperature and catalyst choice.
Table 1: Illustrative Energy Barriers for a Hypothetical Synthetic Step
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|
Note: Data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
Computational studies serve to validate proposed reaction mechanisms. By comparing the calculated energy profiles of different possible pathways, the most energetically favorable mechanism can be identified. For the synthesis of this compound, this could involve, for example, confirming whether a reaction proceeds via an SNAr mechanism or another pathway. The geometries of the calculated transition states can also offer insights into the stereochemistry and regioselectivity of the reaction. These computational findings, when consistent with experimental observations, provide strong support for a particular mechanistic hypothesis.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can then be compared with experimental data for structure verification and analysis.
Theoretical calculations can predict a range of spectroscopic data. Time-independent DFT methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net Time-dependent DFT (TD-DFT) is used to simulate Ultraviolet-Visible (UV-Vis) spectra by calculating the electronic excitation energies. researchgate.net These simulations provide a theoretical spectrum that can be directly compared to an experimental one. For this compound, simulated 1H, 13C, and 19F NMR spectra would predict the chemical shifts for each unique nucleus, aiding in the interpretation of experimental spectra. Similarly, a simulated IR spectrum would show the characteristic vibrational modes for its functional groups, such as the N-H stretches of the amine, C-O stretches of the ethers, and C-F stretches of the difluoroethoxy group.
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Technique | Calculated Peak (Illustrative) | Experimental Peak (Typical Range) | Assignment |
|---|---|---|---|
| 1H NMR | δ 6.8-7.2 ppm | δ 6.5-7.5 ppm | Aromatic Protons |
| 13C NMR | δ 110-150 ppm | δ 110-160 ppm | Aromatic Carbons |
| IR | 3350 cm-1 | 3300-3500 cm-1 | N-H Stretch |
| IR | 1250 cm-1 | 1200-1300 cm-1 | C-O Stretch |
| UV-Vis | λmax = 290 nm | λmax = 280-300 nm | π → π* Transition |
Note: The calculated values are for illustrative purposes to demonstrate the output of such studies.
While gas-phase simulations provide a good starting point, the spectral properties of molecules can be significantly influenced by their environment, such as in a solvent or in the solid state. Advanced computational methods can account for these condensed-phase effects. researchgate.net Implicit solvent models, like the Polarizable Continuum Model (PCM), can be used to simulate spectra in different solvents. For more complex systems or when explicit solvent-solute interactions are important, molecular dynamics (MD) simulations coupled with quantum mechanical calculations (QM/MM) can provide a more accurate picture. These advanced techniques would allow for a more precise prediction of the spectroscopic signatures of this compound in realistic experimental conditions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.net For a class of compounds including this compound, QSPR models could be developed to predict properties like boiling point, solubility, or reactivity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. While no specific QSPR studies on this compound have been identified, the methodology would involve compiling a dataset of related aniline (B41778) derivatives with known properties and then using statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive model. Such a model would be valuable for designing new molecules with desired properties.
Derivatization and Rational Chemical Modifications of 4 2,2 Difluoroethoxy 2 Methoxyaniline
Systematic Functional Group Transformations on the Aromatic Ring
The reactivity of the 4-(2,2-difluoroethoxy)-2-methoxyaniline ring is primarily governed by the potent electron-donating amino and methoxy (B1213986) groups. These groups activate the ring towards electrophilic aromatic substitution, but also present challenges in controlling reactivity and regioselectivity. The primary amino group is the most common site for initial functional group transformations.
One of the most fundamental transformations is the acylation of the aniline (B41778) nitrogen. This reaction converts the strongly activating -NH2 group into a moderately activating N-acyl group. This transformation is crucial for several reasons: it serves as a protective group to prevent unwanted side reactions during subsequent electrophilic substitutions, and it modulates the electronic properties of the aromatic ring, making further reactions more controllable. For instance, reaction with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding amide derivatives.
Another key transformation is the reaction of the amino group with sulfonyl chlorides to form sulfonamides. This not only alters the electronic influence on the ring but also introduces a key structural motif found in many biologically active compounds.
The amino group can also be converted into a diazonium salt by treatment with nitrous acid. This opens up a wide array of transformations where the diazonium group can be replaced by various substituents, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups, providing access to a diverse range of derivatives that would be difficult to synthesize directly.
Introduction of Diverse Substituents at Ortho, Meta, and Para Positions
The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is dictated by the cumulative directing effects of the existing groups.
The directing effects of the substituents are as follows:
-NH2 (Amino): Strongly activating, ortho-, para-director.
-OCH3 (Methoxy): Strongly activating, ortho-, para-director.
-OCHF2 (Difluoroethoxy): This group is considered to be weakly deactivating due to the inductive electron-withdrawing effect of the fluorine atoms, and it acts as an ortho-, para-director through resonance of the oxygen lone pairs.
The interplay of these effects determines the position of incoming electrophiles. The most activated positions on the ring are C3 (ortho to the amino group, meta to the others) and C5 (ortho to the amino and difluoroethoxy groups).
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 1 | Strongly Activating | Ortho, Para |
| -OCH₃ | 2 | Strongly Activating | Ortho, Para |
| -OCHF₂ | 4 | Weakly Deactivating (Inductive), Activating (Resonance) | Ortho, Para |
Table 1: Directing Effects of Substituents on the Aniline Ring
Given this substitution pattern, direct electrophilic substitution reactions like halogenation or nitration would likely yield a mixture of products. For example, nitration would be expected to occur primarily at the C5 position, which is ortho to the strongly activating amino group and not sterically hindered by the methoxy group. This is exemplified in the synthesis of related compounds where a 4-fluoro-2-methoxy-5-nitroaniline (B580436) is used as an intermediate for building more complex structures. nih.gov Selective substitution can be challenging, often requiring the use of a protecting group on the amine to moderate its activating influence and improve regioselectivity.
Modifications of the Difluoroethoxy Side Chain and its Impact on Overall Molecular Properties
The difluoroethoxy group significantly increases the lipophilicity of the molecule compared to a simple ethoxy or methoxy group. This can enhance membrane permeability and improve oral bioavailability of drug candidates. Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoroethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life in vivo.
The electronic properties of the difluoroethoxy group are also notable. It acts as a moderate electron-withdrawing substituent through induction, which can influence the pKa of the aniline nitrogen, making it less basic. researchgate.net This modulation of basicity can be critical for optimizing drug-receptor interactions and reducing off-target effects. While direct chemical modification of the stable C-F bonds in the difluoroethoxy group is synthetically challenging, analogs with different fluoroalkyl chains (e.g., trifluoroethoxy) could be synthesized from corresponding precursors to systematically study the impact of fluorine content on molecular properties.
| Property | Ethoxy (-OCH₂CH₃) | Difluoroethoxy (-OCH₂CHF₂) |
| Lipophilicity (cLogP) | Increases lipophilicity | Significantly increases lipophilicity |
| Metabolic Stability | Susceptible to O-dealkylation | High resistance to oxidative metabolism |
| Electronic Effect | Weakly electron-donating | Inductively electron-withdrawing |
| Basicity of Aniline | Slightly increases pKa | Decreases pKa |
Table 2: Comparative Impact of Ethoxy vs. Difluoroethoxy Side Chains
Synthesis of Novel Heterocyclic Systems Incorporating the Aniline Moiety
Anilines are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. The this compound moiety can be incorporated into various heterocyclic scaffolds, which form the core of many pharmaceuticals.
Quinazolines and Pyrimidines: One of the most common applications is in the synthesis of quinazoline (B50416) and pyrimidine (B1678525) rings. These heterocycles are privileged structures in drug discovery, particularly for kinase inhibitors. For example, the aniline can undergo condensation with various reagents to form these fused ring systems. A documented approach for a related compound involves reacting a substituted aniline with intermediates to construct pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) cores, which are potent EGFR inhibitors. nih.gov Similarly, this compound could be used to synthesize novel quinazoline derivatives by reacting it with a source of two carbon atoms, such as an orthoester or formamide, followed by cyclization. researchgate.netnih.gov
Quinolines: The aniline moiety can participate in classic quinoline (B57606) syntheses. For instance, in a Skraup synthesis, the aniline could be reacted with glycerol, sulfuric acid, and an oxidizing agent to produce a substituted quinoline. The specific substitution pattern of the starting aniline would result in a unique, highly functionalized quinoline core.
Other Heterocycles: The reactivity of the aniline allows for its use in multicomponent reactions or cycloaddition reactions to generate diverse heterocyclic systems. For example, it could serve as the nucleophile in reactions to form benzodiazepines or other fused heterocycles. beilstein-journals.orgnih.govsemanticscholar.org
| Heterocyclic System | General Synthetic Method | Potential Reagents with Aniline |
| Quinazoline | Condensation/Cyclization | Formic acid, orthoesters, aldehydes |
| Pyrimidine | Cyclocondensation | β-dicarbonyl compounds, α,β-unsaturated ketones |
| Quinoline | Skraup or Doebner-von Miller reaction | Glycerol/H₂SO₄, α,β-unsaturated aldehydes |
| Benzodiazepine | Condensation/Cyclization | β-amino ketones or esters |
Table 3: Potential Heterocyclic Systems Derived from this compound
Late-Stage Diversification Strategies for Structural Scaffolds
Late-stage diversification (LSD) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthetic sequence. nsf.govnih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling a thorough exploration of the structure-activity relationship (SAR). researchgate.net
A structural scaffold synthesized from this compound, such as a quinazoline or pyrimidine derivative, is an ideal candidate for LSD. nih.gov Once the core heterocycle is constructed, various modern synthetic methods can be applied to introduce diversity.
For example, C-H activation/functionalization reactions can be used to directly install new substituents on the aromatic or heterocyclic rings without the need for pre-installed functional groups. nih.gov This allows for the introduction of alkyl, aryl, or halogen groups at positions that might be inaccessible through traditional methods. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are another cornerstone of LSD. If a handle such as a bromine or chlorine atom is present on the scaffold, it can be coupled with a wide variety of boronic acids, amines, or alcohols to generate diverse derivatives. The efficiency and broad substrate scope of these reactions make them highly suitable for creating large analog libraries for biological screening. nih.gov
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. While this compound is itself achiral, it can be used as a precursor to synthesize chiral derivatives through stereoselective reactions.
One strategy involves modifying a derivative of the aniline that contains a prochiral functional group. For instance, if a ketone is introduced into a side chain attached to the aniline scaffold, it can be subjected to asymmetric reduction using a chiral catalyst (e.g., Noyori's ruthenium catalysts) or a chiral reducing agent to produce a single enantiomer of the corresponding alcohol.
Alternatively, the aniline nitrogen can be used to direct stereoselective reactions. In asymmetric catalysis, the amine or a derived amide can coordinate to a chiral metal catalyst and direct a reaction, such as C-H functionalization, to occur on one face of the molecule, thereby creating a new stereocenter with high enantiomeric excess.
Finally, the aniline can be reacted with a chiral auxiliary or a chiral reagent to form diastereomers that can be separated by standard techniques like chromatography or crystallization. The chiral auxiliary can then be cleaved to yield the enantiomerically pure product. While specific examples for this exact aniline are not prominent in the literature, the stereoselective synthesis of related complex heterocyclic structures, such as fused tetrahydroquinazolines, demonstrates the feasibility of these approaches within this chemical space. beilstein-journals.org
Applications of 4 2,2 Difluoroethoxy 2 Methoxyaniline in Advanced Materials and Chemical Intermediates Non Biological Focus
Role as a Versatile Building Block in Complex Chemical Synthesis
Aniline (B41778) and its derivatives are fundamental building blocks in organic synthesis. The amine group of 4-(2,2-Difluoroethoxy)-2-methoxyaniline can readily undergo a variety of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. These reactions allow for its incorporation into larger, more complex molecular architectures.
The presence of both methoxy (B1213986) and difluoroethoxy groups provides steric and electronic differentiation on the aromatic ring, influencing the regioselectivity of subsequent reactions. This makes it a potentially valuable intermediate for creating highly substituted aromatic compounds used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, similar fluorinated aniline precursors are used to synthesize quinoline (B57606) derivatives and other heterocyclic compounds.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Resulting Functional Group/Product Type | Potential Application of Product |
|---|---|---|---|
| Diazotization | NaNO₂, HCl | Diazonium Salt | Azo Dyes, Sandmeyer Reactions |
| Acylation | Acetyl Chloride, Pyridine | Amide | Protecting Group, Pharmaceutical Intermediate |
| Schiff Base Formation | Aldehydes/Ketones | Imine | Ligand Synthesis, Chemical Intermediates |
| Nucleophilic Aromatic Substitution | Activated Aryl Halides | Diaryl Amine | Electronic Materials, Polymer Precursors |
Precursor in the Synthesis of Specialty Polymers and Functional Materials
Substituted anilines are common monomers for the synthesis of conducting polymers, such as polyaniline. The electropolymerization of aniline derivatives can lead to polymers with tailored electronic and physical properties. The difluoroethoxy group in this compound could enhance the solubility, processability, and thermal stability of the resulting polymer. Furthermore, the fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, potentially improving its performance in electronic devices.
Donor-acceptor type conjugated polymers, which are of high interest for electrochromic and photovoltaic applications, often incorporate electron-rich aniline-type monomers. The electronic properties of this compound make it a candidate for the donor component in such polymer systems.
Contributions to Azo Dye Chemistry and Pigment Development
Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants. They are synthesized via a coupling reaction between a diazonium salt and a coupling agent. The diazonium salt of this compound, formed by reacting the primary amine with nitrous acid, could be coupled with various aromatic compounds (like phenols or other anilines) to produce a range of azo dyes.
The color and properties of the resulting dye are heavily influenced by the substituents on the aromatic rings. The methoxy and difluoroethoxy groups would act as auxochromes, modifying the color and fastness properties of the dye. Specifically, the difluoroethoxy group could enhance the light stability and lipophilicity of the pigment, making it suitable for applications in paints, inks, and plastics.
Utilization in Organic Electronics and Optoelectronic Materials
While direct applications are not documented, the structural features of this compound suggest its potential as a precursor for materials used in organic electronics. Fluorinated organic materials are actively researched for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms can improve device efficiency and stability. Derivatives of this aniline could be synthesized to act as host materials, charge transport materials, or emitters in organic electronic devices.
Application in Catalysis as a Ligand or Precursor to Ligands
The amine functionality of this compound allows it to serve as a precursor for the synthesis of ligands for transition metal catalysis. For example, it can be converted into Schiff base ligands through condensation with salicylaldehydes or other carbonyl compounds. These ligands can then coordinate with various metal centers to form catalysts for a range of organic transformations. The electronic and steric properties imparted by the methoxy and difluoroethoxy substituents could modulate the activity and selectivity of the resulting metal complex.
Role in Supramolecular Chemistry as a Recognition Unit
In supramolecular chemistry, specific functional groups on molecules enable non-covalent interactions, leading to molecular recognition and self-assembly. The amine group of this compound is capable of forming hydrogen bonds, a key interaction in molecular recognition. Furthermore, the difluoromethyl group (CHF₂) can also act as a weak hydrogen bond donor. This compound could be incorporated into larger host molecules, where these groups could participate in the selective binding of guest species, such as anions or other neutral molecules.
Future Research Directions and Unexplored Avenues for 4 2,2 Difluoroethoxy 2 Methoxyaniline
Emerging Methodologies for Efficient and Atom-Economical Synthesis
The synthesis of substituted anilines, including 4-(2,2-Difluoroethoxy)-2-methoxyaniline, is moving away from traditional methods towards more efficient and environmentally benign processes. Future research will likely focus on catalyst- and additive-free reactions that proceed through novel pathways, such as imine condensation–isoaromatization, to construct the aniline (B41778) core. researchgate.netbeilstein-journals.org These methods offer significant advantages, including mild reaction conditions, operational simplicity, and the potential for scale-up. beilstein-journals.org
Another promising direction is the development of palladium-catalyzed systems for the direct synthesis of anilines from readily available starting materials like cyclohexanones. bohrium.com Such approaches, utilizing hydrogen transfer reactions, can tolerate a variety of functional groups and offer a simpler alternative to multi-step sequences that often begin with pre-functionalized arenes. beilstein-journals.orgbohrium.com The principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, will be a guiding force. nih.govrsc.org Addition reactions are inherently more atom-economical than substitutions or eliminations, and designing synthetic routes that favor these transformations will be a key research goal. rsc.org
| Synthetic Approach | Description | Potential Advantages for this compound |
| Catalyst-Free Condensation-Isoaromatization | A sequential reaction pathway that forms the aniline ring without the need for metal catalysts. researchgate.netbeilstein-journals.org | Reduced cost, simplified purification, lower environmental impact from metal waste. |
| Palladium-Catalyzed Hydrogen Transfer | Direct synthesis from cyclohexanone (B45756) precursors using a Pd/C catalyst and a hydrogen acceptor like ethylene. bohrium.com | Utilizes simple starting materials, avoids harsh nitration/reduction steps. |
| One-Pot Cascade Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. acs.orgnih.gov | Increased efficiency, reduced solvent use and waste generation. |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and mechanism. Advanced in-situ spectroscopic techniques are poised to provide unprecedented real-time insights into the polymerization and synthesis of aniline derivatives.
Future research could employ techniques like electrochemistry-mass spectrometry (EC-MS) coupling to directly sample and analyze reacting electrolytes on a small scale. acs.org This would enable the capture and characterization of short-lived intermediates and radical cations, providing a detailed mechanistic picture. acs.org Similarly, in-situ Fourier Transform Infrared Spectroscopy (FTIRS) can offer spectroscopic evidence for the formation of intermediates and dimers during aniline synthesis. rsc.org When combined with computational simulations, FTIRS can help assign characteristic vibration frequencies to different species in the reaction mixture. rsc.org Other techniques such as Surface Plasmon Resonance (SPR) can monitor the growth of polymer films at electrode surfaces in real-time. researchgate.net
| Technique | Information Gained | Relevance to this compound Synthesis |
| Electrochemistry-Mass Spectrometry (EC-MS) | Real-time detection of short-lived intermediates and radical cations. acs.org | Elucidating complex reaction mechanisms, identifying side products. |
| In-situ Fourier Transform Infrared Spectroscopy (FTIRS) | Spectroscopic evidence of intermediate species and product formation. rsc.orgresearchgate.net | Monitoring reaction progress, confirming structural transformations. |
| Surface Plasmon Resonance (SPR) | Characterization of film growth and processes at electrode/film interfaces. researchgate.net | Studying electropolymerization or surface-catalyzed reactions. |
| Open-Circuit-Potential (OCP) Measurements | Simple, in-situ monitoring of the overall rate of chemical polymerization. kpi.ua | A convenient method for process control and optimization in bulk synthesis. |
Integration of Machine Learning and AI in Synthetic Route Design
| AI/ML Application | Function | Potential Impact on Synthesis of this compound |
| Retrosynthesis Prediction | Suggests synthetic pathways by working backward from the target molecule. nih.govchemrxiv.org | Rapid identification of multiple, potentially novel, and cost-effective routes. |
| Reaction Outcome Prediction | Predicts the likely success and yield of a proposed reaction. researchgate.net | Reduces trial-and-error experimentation, saving time and resources. |
| Ligand/Catalyst Selection | Identifies the most effective ligands for specific catalytic reactions (e.g., C-N coupling). chemrxiv.org | Optimizes reaction conditions for higher yield and purity. |
| Automated Synthesis | Integrates AI planning with robotic systems to execute syntheses autonomously. pharmafeatures.com | Accelerates discovery and production cycles. |
Synergistic Experimental and Computational Approaches for Mechanistic Discovery
A deep understanding of reaction mechanisms is crucial for optimizing the synthesis and exploring the reactivity of this compound. The synergy between experimental studies and computational chemistry offers a powerful tool for mechanistic discovery.
Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can model the behavior of molecules and simulate their interactions, providing insights that are difficult to obtain through experiments alone. nih.gov For instance, DFT calculations can be used to determine the formation energy, solvent effects, and electronic properties of intermediates and transition states in a proposed reaction pathway. rsc.org This can help verify experimental observations and predict the stability and reactivity of different species. rsc.org Such computational studies are particularly valuable for understanding the role of substituents, like the difluoroethoxy group, on the electronic structure and reactivity of the aniline ring. nih.gov Combining these theoretical predictions with experimental data from kinetics studies and spectroscopic analysis can provide a comprehensive and validated understanding of the reaction mechanism. rsc.org
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the primary amine of the aniline group is a key site of reactivity, future research should explore novel transformations at other positions of the this compound molecule. The electron-donating nature of the amino and methoxy (B1213986) groups, combined with the electron-withdrawing effect of the difluoroethoxy group, creates a unique electronic profile that could lead to new and selective reactions.
Like other anilines, the compound is highly susceptible to electrophilic substitution at the ortho- and para- positions relative to the amine. wikipedia.org Future work could investigate controlled, regioselective C-H functionalization reactions to introduce new substituents onto the aromatic ring, thereby expanding the chemical space accessible from this building block. Furthermore, the amine group can be converted into a diazonium salt, a versatile intermediate that allows for the introduction of a wide array of functional groups through reactions like the Sandmeyer reaction. wikipedia.org Investigating the reactivity of the difluoroethoxy group itself, which is generally stable, could also uncover new chemical transformations under specific conditions.
Potential in Sustainable Chemical Processes and Waste Reduction
The principles of green chemistry are becoming increasingly important in the pharmaceutical and chemical industries. worldpharmatoday.com Future research on this compound will undoubtedly focus on making its entire lifecycle more sustainable. This involves optimizing chemical pathways to maximize atom economy and reduce waste, a concept measured by metrics like the E-factor (environmental factor), which compares the weight of waste produced to the weight of the desired product. worldpharmatoday.comtandfonline.com
Key areas for improvement include the use of greener solvents, such as water or bio-based solvents, to replace hazardous volatile organic compounds (VOCs). jddhs.com The development of recyclable catalysts, particularly heterogeneous catalysts, can significantly reduce waste and process costs. jddhs.com Adopting continuous flow processing over traditional batch manufacturing can also enhance safety, efficiency, and waste reduction. acs.orgnih.gov By designing the synthesis with a holistic view of the active pharmaceutical ingredient's (API) life cycle, researchers can minimize pollution and maximize resource efficiency from the raw material to the final product. acs.orgnih.gov
Q & A
Basic: What are the key structural features of 4-(2,2-Difluoroethoxy)-2-methoxyaniline that influence its chemical reactivity?
The compound’s reactivity is dictated by three critical structural elements:
- Difluoroethoxy group : The electron-withdrawing fluorine atoms enhance electrophilic substitution at the aniline ring and stabilize intermediates during reactions like nucleophilic aromatic substitution. The ether linkage also increases solubility in polar solvents .
- Methoxy group : The electron-donating methoxy group directs electrophilic substitution to specific positions (e.g., para to the amine), influencing regioselectivity in coupling reactions .
- Primary amine : The -NH₂ group enables diazotization, Schiff base formation, and participation in redox reactions. Fluorination adjacent to the ethoxy group may sterically hinder interactions, requiring optimized reaction conditions .
Basic: What synthetic routes are commonly employed for the preparation of this compound in laboratory settings?
Two primary methods are used:
Nucleophilic Aromatic Substitution : Reacting 4-fluoro-2-methoxyaniline with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Monitoring via TLC ensures completion, with yields typically 60–75% after column chromatography .
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 2-methoxyaniline derivatives and difluoroethyl halides. This method offers better regiocontrol but requires inert atmospheres and specialized catalysts .
Advanced: How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
Key strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethoxy group. Adding catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improves interfacial reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions like over-fluorination or polymerization .
- Purification : Sequential recrystallization (hexane/ethyl acetate) followed by silica gel chromatography (eluent: 3:7 EtOAc/hexane) removes unreacted aniline and byproducts. Purity >95% is confirmed via HPLC .
Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound and its intermediates?
- ¹H/¹³C NMR : Assign peaks for the methoxy (-OCH₃, δ ~3.8 ppm), difluoroethoxy (-OCH₂CF₂H, δ ~4.5–4.8 ppm), and aromatic protons (δ ~6.5–7.2 ppm). ¹⁹F NMR confirms fluorine substitution (δ ~-120 to -125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ at m/z 232.0854) validates molecular formula .
- FT-IR : Bands at ~3350 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F), and ~1100 cm⁻¹ (C-O-C) confirm functional groups .
Advanced: How does the presence of the difluoroethoxy group impact the compound’s interaction with biological targets compared to non-fluorinated analogs?
The difluoroethoxy group:
- Enhances Binding Affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinases or GPCRs), as seen in analogs like 3-Chloro-2-(2,2-difluoroethoxy)aniline .
- Improves Metabolic Stability : Reduced oxidative metabolism due to C-F bonds increases half-life in in vitro assays (e.g., microsomal stability tests) .
- Alters Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability but requiring adjustments in solubility for in vivo studies .
Basic: What are the primary chemical reactions that this compound undergoes, and what are the typical products formed?
- Diazotization : Forms diazonium salts for azo coupling (e.g., with phenols to yield colored dyes) .
- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines, useful in coordination chemistry .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) produces nitro derivatives at the para position to the methoxy group .
Advanced: What strategies can be employed to resolve contradictions in biological activity data reported for this compound across different studies?
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-fluorinated analogs) that may antagonize or potentiate activity .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models .
Advanced: How can computational chemistry tools be utilized to predict the binding affinity of this compound with specific enzymes or receptors?
- Molecular Docking (AutoDock Vina) : Simulate interactions with target pockets (e.g., COX-2 or EGFR). Fluorine’s van der Waals radius (~1.47 Å) improves fit in hydrophobic clefts .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen bond occupancy to prioritize synthesis targets .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -OCH₂CF₂H) with bioactivity trends across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
